molecular formula C13H14N4O3 B2939176 Isoxazol-5-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 2034501-45-4

Isoxazol-5-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Cat. No. B2939176
CAS RN: 2034501-45-4
M. Wt: 274.28
InChI Key: DUCTYINKOSKUCA-UHFFFAOYSA-N
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Description

Isoxazol-5-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a complex organic compound that contains several functional groups, including an isoxazole ring, a pyridazine ring, and a piperidine ring . These functional groups are common in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through cycloaddition reactions . For example, the isoxazole ring can be formed through a 1,3-dipolar cycloaddition of a nitrile oxide and an alkene .


Molecular Structure Analysis

The compound contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . It also contains a pyridazine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms . The piperidine ring, a six-membered ring with five carbon atoms and one nitrogen atom, is another key feature .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the isoxazole, pyridazine, and piperidine rings . These rings can participate in various chemical reactions, such as electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Antiproliferative Activity : A related compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was synthesized and evaluated for antiproliferative activity. Its structure was characterized using various spectroscopic methods and X-ray diffraction studies. The compound showed stability due to inter and intra-molecular hydrogen bonds (Prasad et al., 2018).

  • Synthesis of Isoxazole Derivatives : The synthesis of 5-amino-3-(pyrrol-2-yl)isoxazoles and their structural isomers, 3-aminoisoxazoles, was achieved through reactions involving hydroxylamine. These compounds were characterized using spectroscopic techniques (Sobenina et al., 2005).

Potential Therapeutic Applications

  • Antimicrobial Activity : New pyridine derivatives were synthesized, including those related to the isoxazole ring, and screened for antimicrobial activity. These compounds exhibited variable and modest activity against bacteria and fungi (Patel et al., 2011).

  • Anticonvulsant Agents : A series of novel compounds, including (5-amino-3-substituted-1, 2, 4-triazin-6-yl) (2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone, were synthesized and evaluated for anticonvulsant activities. One compound in this series showed significant potency and a higher protective index than the reference drug phenytoin (Malik & Khan, 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been found to exhibit a wide range of biological activities .

Future Directions

Future research could focus on elucidating the biological activity of this compound and optimizing its properties for potential therapeutic applications .

properties

IUPAC Name

1,2-oxazol-5-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c18-13(11-5-7-15-20-11)17-8-2-3-10(9-17)19-12-4-1-6-14-16-12/h1,4-7,10H,2-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCTYINKOSKUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=NO2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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